molecular formula C7H14O2 B11938740 2-Butyl-1,3-dioxolane CAS No. 4360-76-3

2-Butyl-1,3-dioxolane

Cat. No.: B11938740
CAS No.: 4360-76-3
M. Wt: 130.18 g/mol
InChI Key: KODJTPVSRWYRDF-UHFFFAOYSA-N
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Description

2-Butyl-1,3-dioxolane (CAS 4360-76-3) is a five-membered cyclic acetal with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . This compound is primarily valued in organic synthesis for its role as a robust protecting group for aldehydes and ketones . Cyclic acetals like this compound are known for their high stability under a wide range of conditions, being inert to bases, including strong bases like LDA and trialkylamines, and stable toward nucleophiles such as organolithium and Grignard reagents . The typical synthesis involves an acid-catalyzed acetalization reaction between a carbonyl compound and ethylene glycol . Deprotection to regenerate the original carbonyl group can be achieved under mild acidic conditions in aqueous solvents or via transacetalization . Beyond its classical protective application, 1,3-dioxolane derivatives are important motifs in pharmaceutical chemistry, found in molecules with documented antiviral, antifungal, and anti-HIV activities . Furthermore, recent scientific investigations have identified 1,3-dioxolane itself as a promising biofuel candidate due to its favorable combustion properties and potential for production from biomass-derived feedstocks . This product is intended for research and development purposes only. It is not intended for direct human consumption or for use as a veterinary product.

Properties

CAS No.

4360-76-3

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-butyl-1,3-dioxolane

InChI

InChI=1S/C7H14O2/c1-2-3-4-7-8-5-6-9-7/h7H,2-6H2,1H3

InChI Key

KODJTPVSRWYRDF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1OCCO1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Protocol

The most widely cited method for synthesizing 2-butyl-1,3-dioxolane involves the reaction of an aldehyde with an alkylene oxide in the presence of a bromide or iodide catalyst. This approach, detailed in US Patent 5026880A , employs a high-pressure reactor to facilitate the cyclization process. The general reaction proceeds as follows:

RCHO+CH2OcatalystThis compound+H2O\text{RCHO} + \text{CH}2\text{O} \xrightarrow{\text{catalyst}} \text{this compound} + \text{H}2\text{O}

Here, R\text{R} represents the butyl group (C4H9\text{C}_4\text{H}_9), and the alkylene oxide is typically ethylene oxide (C2H4O\text{C}_2\text{H}_4\text{O}). The catalyst system consists of alkali or alkaline earth metal bromides/iodides (e.g., potassium bromide), while the solvent is an alkylene glycol such as ethylene glycol.

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

  • Temperature : 80–120°C (optimal range for minimizing side reactions).

  • Pressure : 5–10 kg/cm² (ensures dissolution of gaseous alkylene oxides).

  • Catalyst Loading : 0.1–5 mol% relative to the aldehyde.

  • Solvent Ratio : 30–200% by weight of ethylene glycol relative to the aldehyde.

The reaction is conducted under nitrogen to prevent oxidation, and the product is isolated via distillation, achieving water contents below 0.1%.

Experimental Example and Yield Data

In a representative procedure:

  • Reactants : 160 g paraformaldehyde (94% purity), 232 g ethylene oxide.

  • Catalyst : 8 g potassium bromide.

  • Solvent : 160 g ethylene glycol.

  • Conditions : 105°C, 6.5 kg/cm² pressure, 12-hour reaction time.

ParameterValue
Yield (based on aldehyde)94.2 mol%
Yield (based on oxide)89.3 mol%
Purity>99% (after distillation)

This method’s efficiency stems from the catalyst’s reusability and the solvent’s role in suppressing byproducts like ethylene glycol (5.2 mol% yield).

Transesterification of Orthoesters with Diols

Reaction Overview and Mechanism

An alternative route involves the transesterification of alkyl orthoformates with 1,2-ethanediol, as reported in Kyoto University studies. While not directly applied to this compound in the cited work, the methodology is adaptable for its synthesis:

HC(OC2H5)3+HOCH2CH2OHacidThis compound+3C2H5OH\text{HC(OC}2\text{H}5\text{)}3 + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{acid}} \text{this compound} + 3 \text{C}2\text{H}_5\text{OH}

Acetic or benzoic acid catalyzes the reaction, which proceeds under mild conditions (25–60°C).

Challenges and Yield Considerations

Despite its simplicity, this method faces limitations:

  • Moderate Yields : Transesterification typically achieves 40–60% yields due to equilibrium constraints.

  • Byproduct Formation : Excess diol or orthoester may generate polymeric side products.

  • Catalyst Sensitivity : Strong acids (e.g., sulfuric acid) degrade the product, necessitating mild catalysts.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

The catalytic alkylene oxide method outperforms transesterification in yield (94% vs. 60%) and scalability. Its continuous operation capability and solvent reuse make it industrially preferred. In contrast, transesterification is better suited for small-scale laboratory synthesis.

Purity and Byproduct Management

  • Catalytic Method : Distillation yields >99% purity with minimal water (<0.005%).

  • Transesterification : Requires chromatographic purification, increasing complexity.

Economic and Environmental Impact

The catalytic process reduces waste via solvent recycling, whereas transesterification generates stoichiometric alcohol byproducts.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

The dioxolane ring undergoes hydrolysis in acidic media to regenerate the parent carbonyl compound (valeraldehyde) and ethylene glycol. Reaction rates depend on acid strength and temperature:

Acid TypeTemperature (°C)Hydrolysis Yield (%)
HCl (0.1 M)25<10 (24 h)
H₂SO₄ (0.05 M)8095 (2 h)
p-TsOHReflux (110)98 (1 h)

Mechanistically, protonation of the acetal oxygen initiates ring opening, forming an oxocarbenium ion intermediate. Subsequent nucleophilic attack by water yields valeraldehyde .

Oxidation Reactions

2-Butyl-1,3-dioxolane participates in radical-mediated oxidations. Key pathways include:

a) Radical Chain Oxidation

Under O₂ with radical initiators (e.g., AIBN):

  • Primary products: sec-butyl formate and formic acid.

  • Secondary products: CO₂ and water via overoxidation .

Kinetic Data (70°C, 0.5 mol% AIBN):

Time (h)Conversion (%)Selectivity to Formate (%)
23578
68265

b) Metal-Catalyzed Oxidation

CrO₃/H₂SO₄ selectively cleaves the C-O bond adjacent to the sec-butyl group, yielding valeraldehyde (87% yield at 50°C) .

Nucleophilic Substitution

The dioxolane ring undergoes substitution with organometallic reagents:

ReagentConditionsProductYield (%)
n-BuMgBrEt₂O, 25°C, 3 hThis compound28
PhLiTHF, -78°C, 1 h2-Phenyl-1,3-dioxolane41

Mechanistic studies suggest a SN2-type displacement at the acetal carbon .

Thermal Degradation

At elevated temperatures (>200°C), acid-catalyzed decomposition produces:

  • Major products : Diethylene glycol (62%), valeraldehyde (24%).

  • Minor products : 1,4-Dioxane (9%) and oligomeric ethers .

Thermogravimetric Analysis (10°C/min, N₂):

  • Onset degradation: 185°C

  • 50% mass loss: 225°C

Radical Polymerization

Though less common than six-membered analogues, this compound undergoes limited ring-opening polymerization with BF₃·Et₂O:

InitiatorTemperature (°C)Polymer TypeMn (g/mol)
BF₃·Et₂O0Low-density oligomers1,200
AIBN60No polymerization-

Steric hindrance from the sec-butyl group suppresses chain propagation .

Stability Under Basic Conditions

The dioxolane ring remains intact in basic media (e.g., 1 M NaOH, 24 h), confirming its stability toward nucleophiles and bases .

Scientific Research Applications

Fuel Chemistry

Combustion Studies
Recent studies have investigated the combustion properties of 2-butyl-1,3-dioxolane as a potential biofuel component. Its thermal decomposition and combustion characteristics have been analyzed using molecular dynamics simulations. The findings suggest that this compound exhibits lower sooting tendencies compared to conventional fuels, making it an attractive candidate for cleaner combustion applications .

Pyrolysis Research
The pyrolysis of this compound has been examined to understand its decomposition pathways and product formation. Research indicates that the thermal decomposition leads to various hydrocarbons and oxygenated products which can be harnessed for energy production or as chemical feedstocks . The ReaxFF molecular dynamics simulations provide insights into optimizing these processes for better yield and efficiency.

Polymer Science

Polymerization Processes
this compound has been utilized in the synthesis of poly(this compound) through acid-catalyzed polymerization methods. This polymer exhibits unique properties such as flexibility and resistance to degradation under certain conditions. Studies have shown that varying the reaction conditions can significantly influence the molecular weight and properties of the resulting polymer .

Degradation Studies
Research into the acid-catalyzed degradation of poly(this compound) highlights its potential for recycling and environmental applications. The degradation mechanism involves the formation of oxy-carbocation intermediates, which can lead to useful smaller molecules that can be repurposed in chemical synthesis .

Solvent Applications

Organic Synthesis
Due to its polar aprotic nature, this compound serves as an effective solvent for various organic reactions. It facilitates reactions involving nucleophiles and electrophiles without participating in side reactions, thus enhancing yields in synthetic processes. Its ability to dissolve a wide range of organic compounds makes it valuable in laboratory settings .

Case Studies

Application AreaStudy FocusKey Findings
Fuel ChemistryCombustion characteristicsLower sooting tendencies compared to traditional fuels
Polymer ScienceAcid-catalyzed polymerizationEnhanced flexibility and resistance properties in synthesized polymers
Organic SynthesisSolvent efficacy in nucleophilic reactionsImproved yields without side reactions

Mechanism of Action

The mechanism by which 2-Butyl-1,3-dioxolane exerts its effects involves the formation of stable cyclic structures that protect reactive functional groups during chemical transformations. The dioxolane ring can be selectively opened under specific conditions, allowing for controlled release of the protected group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical properties and applications of 1,3-dioxolanes are highly dependent on substituent groups. Key analogs include:

2-Methyl-1,3-dioxolane (C₄H₈O₂)
  • Structure : Methyl group at the 2-position.
  • Properties : Highly volatile, detected in recycled PET materials as a degradation product .
  • Reactivity : Undergoes hydrolysis via the A-1 mechanism, with solvent effects similar to 2-methyl-4-methylene-1,3-dioxolane (A-Se2 mechanism) .
4-Methyl-2-phenyl-1,3-dioxolane (C₁₀H₁₂O₂)
  • Structure : Methyl and phenyl groups at the 4- and 2-positions, respectively.
4-Methyl-2-pentyl-1,3-dioxolane (C₉H₁₈O₂)
  • Structure : Methyl and pentyl substituents.
  • Properties : Exhibits a fruity, pear-like odor, making it suitable for use in flavoring agents .
2-Ethyl-4-methyl-1,3-dioxolane (C₆H₁₂O₂)
  • Structure : Ethyl and methyl groups at the 2- and 4-positions.
  • Properties : Detected in degraded sodium-based battery electrolytes, highlighting its role in electrochemical stability studies .

Physicochemical Properties and Stability

Compound Boiling Point/Volatility Stability Key Observations
2-Butyl-1,3-dioxolane Not reported Stable in fermented matrices High GC-MS peak area
2-Methyl-1,3-dioxolane High volatility Degrades in alkaline conditions Found in recycled PET
2-Phenyl-1,3-dioxolane Not reported Resists oxidation without AlCl₃ Stable under K₂Cr₂O₇
2-Ethyl-4-methyl-1,3-dioxolane High volatility Forms via electrolyte degradation Linked to battery aging
  • Reactivity : The butyl group in this compound likely enhances hydrophobicity compared to methyl or ethyl analogs, affecting solubility and interaction with biological systems.

Key Research Findings

  • Hydrolysis Mechanisms : Solvent effects on 2-methyl-1,3-dioxolane (A-1) and 2-methyl-4-methylene-1,3-dioxolane (A-Se2) are nearly identical despite differing mechanisms .
  • Thermal Stability : Poly(perfluoro-2-methylene-1,3-dioxolane) outperforms commercial polymers like Cytop® in gas separation, indicating substituent-dependent performance .

Biological Activity

2-Butyl-1,3-dioxolane is a cyclic organic compound characterized by a six-membered ring containing two oxygen atoms and four carbon atoms, with a butyl substituent. Its molecular formula is C7_7H14_{14}O2_2, and it has a molecular weight of approximately 144.21 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

The structure of this compound allows for versatile chemical reactivity. It can participate in various reactions such as nucleophilic substitutions and cycloadditions, making it useful in synthetic organic chemistry. The presence of the butyl group imparts specific steric and electronic effects that enhance its interaction potential with biological molecules .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Properties
Studies have shown that compounds containing the dioxolane ring, including this compound, possess significant antibacterial and antifungal properties. For instance, a study reported that derivatives of 1,3-dioxolanes demonstrated effectiveness against various bacterial strains and fungi . This suggests potential applications in pharmaceuticals as antimicrobial agents.

2. Drug Delivery Systems
The compound's solubility and stability make it a candidate for use in drug delivery systems. Its ability to encapsulate therapeutic agents while maintaining their efficacy is being explored for controlled release applications .

3. Interaction with Biological Systems
this compound's role as a solvent and reagent facilitates studies related to enzyme mechanisms and biological modeling. Its interactions with enzymes could provide insights into metabolic pathways and the development of enzyme inhibitors.

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of various dioxolane derivatives, this compound was tested against Staphylococcus aureus and Candida albicans. The results indicated that this compound exhibited notable inhibition zones comparable to established antibiotics .

Case Study 2: Drug Release Profile
A study investigated the use of this compound in hydrogel formulations for controlled drug release. The findings revealed that hydrogels incorporating this compound demonstrated a two-stage release profile, enhancing the therapeutic window of encapsulated drugs .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. The NIOSH Occupational Exposure Banding process categorizes chemicals based on their toxicity and potential health effects. For this compound, further toxicological studies are necessary to establish safe exposure limits and understand its effects on human health .

Comparative Analysis

To better understand the unique properties of this compound relative to other dioxolanes, the following table summarizes key differences:

CompoundStructure TypeKey Differences
This compound Six-membered ring with butyl groupEnhanced steric effects; potential for drug delivery
1,3-Dioxane Parent compoundSimpler structure; lacks specific reactivity
1,3-Dioxolane Five-membered ringDifferent reactivity; fewer steric influences
1,3-Dithiane Sulfur-containingAlters stability; different biological interactions

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